GRN-529

Catalog No.
S529247
CAS No.
1253291-12-1
M.F
C22H15F2N3O2
M. Wt
391.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GRN-529

CAS Number

1253291-12-1

Product Name

GRN-529

IUPAC Name

[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone

Molecular Formula

C22H15F2N3O2

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2

InChI Key

JITMSIRHBAVREW-UHFFFAOYSA-N

SMILES

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2

Solubility

Soluble in DMSO

Synonyms

GRN-529; GRN 529; GRN529.

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2

Description

The exact mass of the compound (4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone is 391.1132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GRN-529 is a pharmaceutical compound developed as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This compound is notable for its potential therapeutic applications in treating various neuropsychiatric disorders, including autism spectrum disorders and depression. GRN-529 functions by binding to the mGluR5 receptor, thereby altering its activity without directly blocking the receptor's primary binding site, which distinguishes it from traditional antagonists .

GRN-529 acts as a negative allosteric modulator (NAM) of mGluR5 []. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's ability to activate downstream signaling pathways even when glutamate is bound []. The specific mechanism by which GRN-529 interacts with mGluR5 and alters its activity is still under investigation [].

Selective Negative Allosteric Modulator of mGluR5 Receptor

GRN-529 acts as a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). These receptors are a type of glutamate receptor, a major excitatory neurotransmitter in the brain . Negative allosteric modulators don't directly activate the receptor but instead reduce its overall activity. In the case of mGluR5, GRN-529 binding reduces the receptor's ability to respond to glutamate, potentially leading to altered brain signaling ().

Potential Therapeutic Applications

Research suggests that GRN-529 may have therapeutic applications in neurological disorders associated with excessive mGluR5 activity. Studies have explored its potential role in treating conditions like:

  • Autism Spectrum Disorder (ASD): Preclinical studies using a mouse model of autism showed that GRN-529 treatment reduced repetitive behaviors, a core symptom of ASD .

GRN-529 exhibits significant biological activity primarily through its modulation of mGluR5. Research indicates that GRN-529 effectively reduces repetitive behaviors in animal models, particularly in BTBR mice, which are used as a model for autism spectrum disorders. The compound has shown promise in enhancing social interaction and reducing anxiety-related behaviors without inducing sedation .

Mechanism of Action:

  • Allosteric Modulation: By binding to an allosteric site on mGluR5, GRN-529 alters receptor conformation and function, leading to decreased receptor signaling associated with various neuropsychiatric symptoms.

The synthesis of GRN-529 has been optimized for scalability and efficiency. The key steps include:

  • Starting Materials: Utilization of easily available phenolic precursors.
  • Reaction Conditions: Employing various bases and solvents to achieve optimal yields during difluoromethylation and coupling reactions.
  • Purification: Final products are purified using techniques like flash column chromatography to isolate GRN-529 in high purity .

GRN-529 has potential applications in treating several neuropsychiatric conditions due to its action on mGluR5. These applications include:

  • Autism Spectrum Disorders: Targeting repetitive behaviors and social interaction deficits.
  • Depression: Showing antidepressant-like effects in preclinical models .
  • Anxiety Disorders: Potentially reducing anxiety symptoms without sedation.

Studies have demonstrated that GRN-529 interacts specifically with mGluR5 receptors, showing a dose-dependent relationship between receptor occupancy and behavioral outcomes in animal models. The compound's ability to penetrate the blood-brain barrier enhances its efficacy in central nervous system applications .

Notable Findings:

  • GRN-529 significantly reduces self-grooming behaviors in BTBR mice, suggesting its potential role in addressing autism-related symptoms.
  • It achieves substantial receptor occupancy (50% to 90%) at effective doses, correlating with observed behavioral improvements .

Several compounds share structural or functional similarities with GRN-529, particularly those acting as negative allosteric modulators of mGluR5. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
2-Methyl-6-(Phenylethynyl)pyridineNegative allosteric modulationFirst identified mGluR5 antagonist; broad effects
3-(2-Methyl-4-thiazolyl)ethynylpyridineNegative allosteric modulationSimilar efficacy profile; different structural features
VU0409106Negative allosteric modulationDistinct pharmacokinetic properties

GRN-529 is unique due to its specific design for targeting mGluR5 with a favorable safety profile and potential for treating complex neuropsychiatric disorders without sedative effects .

GRN-529, chemically known as 4-(Difluoromethoxy)-3-[2-(2-pyridinyl)ethynyl]phenyl-methanone, represents a sophisticated synthetic target requiring advanced organic chemistry methodologies [3]. The compound features a complex molecular architecture with the empirical formula C22H15F2N3O2 and molecular weight of 391.37 g/mol [2] [3]. The synthetic approach to GRN-529 involves multiple strategic transformations centered around key intermediates and cross-coupling methodologies [15] [16].

The primary synthetic strategy for GRN-529 relies on a convergent approach that incorporates difluoromethoxy functionalization, alkyne coupling reactions, and amide bond formation [16] [23]. Research has demonstrated that the synthesis can be accomplished through a multi-step sequence achieving an overall yield of 53.5% [16] [23]. The synthetic route begins with the preparation of essential building blocks, followed by strategic coupling reactions to assemble the target molecule [15].

Key Intermediate: 4-(Difluoromethoxy)-3-iodobenzoate

The synthesis of 4-(Difluoromethoxy)-3-iodobenzoate represents a critical step in the GRN-529 synthetic pathway [9] [10]. This intermediate, with the molecular formula C9H7F2IO3 and CAS number 1131614-23-7, serves as a versatile building block for subsequent transformations [9]. The compound is characterized by its aromatic structure containing both difluoromethoxy and iodine substituents, which provide distinct reactivity patterns essential for downstream chemistry [9].

The preparation of methyl 4-(difluoromethoxy)-3-iodobenzoate involves difluoromethylation of appropriately substituted phenolic precursors [16] [23]. Research has shown that difluoromethylation can be achieved using S-(difluoromethyl)sulfonium salt reagents under basic conditions [16] [23]. The reaction proceeds through difluorocarbene generation, which subsequently reacts with phenoxide intermediates to install the difluoromethoxy functionality [16] [23].

ParameterValue
Molecular Weight328.05 g/mol [10]
Molecular FormulaC9H7F2IO3 [9]
Melting PointNot specified [10]
Boiling Point336.6±42.0°C at 760 mmHg [10]
Storage Condition2-8°C, dry and sealed away from light [10]

The difluoromethoxy group introduction is particularly significant due to the electronegativity of fluorine atoms, which influences both the compound's reactivity and polarity characteristics [9]. The iodine substituent provides an excellent leaving group for subsequent cross-coupling reactions, particularly those involving palladium catalysis [10]. This intermediate serves as a crucial synthetic platform for constructing the final GRN-529 structure through carbon-carbon bond forming reactions [10].

Cross-Coupling and Functionalization Strategies

The construction of GRN-529 relies heavily on cross-coupling methodologies, particularly Sonogashira coupling reactions for the incorporation of alkyne functionality [15] [17]. The Development Group at Wyeth Research published a comprehensive process for GRN-529 preparation that incorporated Sonogashira coupling as a key transformation [15]. This approach allows for the efficient formation of carbon-carbon bonds between aryl iodides and terminal alkynes under palladium catalysis [15] [17].

The Sonogashira coupling reaction represents a palladium-catalyzed non-carbonylative coupling between terminal acetylenes and aryl or vinyl halides in the presence of copper co-catalyst and amine base [17]. This methodology is particularly well-suited for GRN-529 synthesis due to its ability to introduce alkyne functionality with high efficiency and selectivity [15] [17]. The reaction proceeds under relatively mild conditions and demonstrates excellent tolerance for various functional groups present in the GRN-529 structure [17].

Research has demonstrated that the synthesis involves stepwise cross-coupling, hydrolysis, and amide formation to produce GRN-529 [16] [23]. The cross-coupling step utilizes 2-ethynylpyridine as the alkyne partner, which couples with the iodobenzoate intermediate under palladium catalysis [23]. Typical reaction conditions include palladium bis(triphenylphosphine) dichloride as catalyst, copper iodide as co-catalyst, and ammonium hydroxide as base in N-methylpyrrolidone solvent at 40°C for 6 hours [23].

Reaction ComponentSpecification
Alkyne Partner2-Ethynylpyridine (1.01 equiv.) [23]
Palladium CatalystPd(PPh3)2Cl2 (1.0 mol%) [23]
Copper Co-catalystCuI (2.0 mol%) [23]
BaseNH4OH (8 equiv.) [23]
SolventN-Methylpyrrolidone [23]
Temperature40°C [23]
Reaction Time6 hours [23]

The subsequent hydrolysis step employs sodium hydroxide in aqueous methanol at 40-45°C for 3 hours to convert ester functionality to the corresponding carboxylic acid [23]. The final amide formation step couples the carboxylic acid with the appropriate amine component to complete the GRN-529 structure [23]. This synthetic sequence demonstrates the effective use of cross-coupling chemistry in complex molecule construction [15] [23].

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The optimization of reaction conditions for GRN-529 synthesis requires careful consideration of solvent systems and catalyst selection to achieve optimal yields and selectivity [24] [39]. Palladium-catalyzed cross-coupling reactions, which are central to GRN-529 synthesis, demonstrate significant sensitivity to reaction conditions including solvent polarity, catalyst loading, and ligand selection [39] [42].

Research in palladium catalysis has established that the ability to fine-tune reaction conditions makes palladium catalysts extremely versatile tools in organic synthesis [39]. The high tolerance of palladium catalysts for various functional groups and their ability to provide excellent stereo- and regiospecificity eliminates the need for protecting groups in many cases [39]. This characteristic is particularly advantageous for GRN-529 synthesis given the presence of multiple functional groups in the target molecule [39].

Solvent selection plays a crucial role in cross-coupling efficiency, with polar aprotic solvents generally providing superior results for palladium-catalyzed transformations [24]. N-Methylpyrrolidone has been identified as an effective solvent for the Sonogashira coupling step in GRN-529 synthesis, providing adequate solubility for all reaction components while maintaining catalyst stability [23]. Alternative solvent systems including dimethylformamide and dioxane have also been evaluated for specific transformation steps [24].

Solvent SystemApplicationTemperature Range
N-MethylpyrrolidoneSonogashira Coupling [23]40°C
Aqueous MethanolEster Hydrolysis [23]40-45°C
FluorobenzeneDifluoromethylation [23]Room Temperature

Catalyst optimization studies have focused on palladium loading and ligand selection to maximize coupling efficiency while minimizing cost [39]. The use of palladium bis(triphenylphosphine) dichloride at 1.0 mol% loading has proven effective for the Sonogashira coupling step [23]. Copper iodide co-catalyst at 2.0 mol% loading provides the necessary copper mediation for alkyne activation [23]. Research has shown that catalyst selection significantly impacts both reaction rate and selectivity in cross-coupling transformations [39] [42].

Yield Improvement and Scalability Challenges

The development of scalable synthetic processes for GRN-529 requires addressing several key challenges related to yield optimization and process robustness [33]. Research has demonstrated that the overall synthetic sequence can achieve yields of 53.5%, representing a significant accomplishment for a multi-step synthesis of this complexity [16] [23]. However, further optimization opportunities exist to enhance both yield and process efficiency [24] [33].

Yield improvement strategies focus on optimizing individual reaction steps while maintaining overall process reliability [24]. The difluoromethylation step has been optimized to achieve 69% isolated yield for the key intermediate [16] [23]. Subsequent cross-coupling transformations require careful attention to reaction stoichiometry, temperature control, and reaction time to maximize product formation while minimizing side reactions [23] [24].

Scalability challenges in GRN-529 synthesis include several factors common to complex pharmaceutical intermediates [33]. Process development considerations encompass catalyst cost, solvent recovery, waste stream management, and equipment requirements for large-scale production [33]. The use of precious metal catalysts such as palladium presents particular challenges for commercial-scale synthesis due to cost considerations and metal recovery requirements [39] [33].

Scale FactorLaboratory ScaleProcess Scale
Batch Size5 mmol [23]Multi-kilogram
Catalyst Loading1.0 mol% Pd [23]Optimized for cost
Solvent Volume20 mL/5 mmol [23]Minimized for efficiency
Reaction Time6 hours [23]Process optimized

Research in process development has identified several approaches to address scalability challenges [33]. These include catalyst recycling strategies, solvent optimization for reduced environmental impact, and process intensification techniques to improve overall efficiency [33]. The development of more active catalytic systems has enabled broader substrate scope and lower catalyst loadings, facilitating greener and more cost-efficient synthetic routes [15] [33].

Temperature control becomes increasingly critical at larger scales due to heat transfer limitations and safety considerations [33]. The exothermic nature of some cross-coupling reactions requires careful thermal management to maintain product quality and process safety [33]. Additionally, the handling of organohalide intermediates and palladium catalysts necessitates appropriate safety protocols and waste management procedures for large-scale production [33].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

391.11323305 g/mol

Monoisotopic Mass

391.11323305 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D77QDV7E9J

Wikipedia

GRN-529

Dates

Last modified: 08-15-2023
1: Hughes ZA, Neal SJ, Smith DL, Sukoff Rizzo SJ, Pulicicchio CM, Lotarski S, Lu S, Dwyer JM, Brennan J, Olsen M, Bender CN, Kouranova E, Andree TH, Harrison JE, Whiteside GT, Springer D, O'Neil SV, Leonard SK, Schechter LE, Dunlop J, Rosenzweig-Lipson S, Ring RH. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression. Neuropharmacology. 2013 Mar;66:202-14. doi: 10.1016/j.neuropharm.2012.04.007. PubMed PMID: 22551786.

Explore Compound Types